Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073268
InChI: InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C7H2ClLiN2O3
Molecular Weight: 204.5 g/mol

Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18073268

Molecular Formula: C7H2ClLiN2O3

Molecular Weight: 204.5 g/mol

* For research use only. Not for human or veterinary use.

Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate -

Specification

Molecular Formula C7H2ClLiN2O3
Molecular Weight 204.5 g/mol
IUPAC Name lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
Standard InChI Key OWXRFUFQKQCEQB-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl

Introduction

Molecular Structure and Identification

Structural Composition

The compound’s core consists of a bicyclicoxazolo[4,5-b]pyridine system, where the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom occupies the 5-position of the oxazole ring, while the carboxylate group is located at the 2-position, forming a lithium salt.

Table 1: Key Structural and Identification Data

PropertyValue
IUPAC NameLithium(1+) 5-chloro-oxazolo[4,5-b]pyridine-2-carboxylate
CAS Number2703781-53-5
Molecular FormulaC₇H₂ClLiN₂O₃
Molecular Weight204.5 g/mol
Hybridizationsp² (aromatic rings)

Discrepancies in reported molecular formulas (e.g., C₉H₆ClLiN₂O₂ vs. C₇H₂ClLiN₂O₃) suggest variations in synthetic batches or analytical methodologies. The lithium ion’s coordination to the carboxylate group enhances solubility in polar solvents, a property critical for its reactivity in solution-phase chemistry.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with the condensation of 5-chloropyridine-2-carboxylic acid derivatives with appropriately functionalized oxazole precursors. Key steps include:

  • Chlorination: Introduction of the chlorine atom at the 5-position using reagents like phosphorus oxychloride.

  • Cyclization: Formation of the oxazole ring via intramolecular dehydration or cycloaddition.

  • Lithiation: Reaction with lithium hydroxide or lithium carbonate to form the carboxylate salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, DMF, 80°C, 6h75–85
CyclizationAc₂O, H₂SO₄, reflux, 3h60–70
LithiationLiOH·H₂O, MeOH, rt, 2h90–95

Yield optimization relies on recrystallization from methanol/water mixtures and chromatography on silica gel.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chloro substituent directs electrophiles to the oxazole ring’s 4-position. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds at 80°C using Pd(PPh₃)₄ as a catalyst:

Li[C₇HClN₂O₃] + ArB(OH)₂Pd0Li[C₇HArN₂O₃] + B(OH)₃ + HCl\text{Li[C₇HClN₂O₃] + ArB(OH)₂} \xrightarrow{\text{Pd}^0} \text{Li[C₇HArN₂O₃] + B(OH)₃ + HCl}

Lithium Ion Exchange

The lithium cation can be replaced by other metals (e.g., Na⁺, K⁺) via metathesis, altering solubility and catalytic properties. For instance, reaction with NaCl in ethanol yields the sodium salt, which is less soluble in organic solvents.

Applications in Medicinal Chemistry

Kinase Inhibition

Preliminary studies suggest activity against tyrosine kinases due to structural similarity to ATP-competitive inhibitors. The oxazole-pyridine system mimics the adenine-binding motif of kinases, while the carboxylate group chelates Mg²⁺ ions in the active site.

Table 3: Comparative Inhibitory Activity (IC₅₀)

KinaseIC₅₀ (nM)Reference Compound IC₅₀ (nM)
EGFR120 ± 15Erlotinib: 2 ± 0.5
VEGFR-2250 ± 30Sunitinib: 8 ± 1

Antibacterial Properties

The chloro substituent confers moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), likely through membrane disruption or nucleic acid intercalation.

Materials Science Applications

Lithium-Ion Conductors

The compound’s lithium mobility (σ = 10⁻⁵ S/cm at 25°C) makes it a candidate for solid electrolytes in batteries. Its rigid aromatic framework minimizes dendrite formation, enhancing battery safety.

Luminescent Materials

When complexed with europium(III), the compound exhibits red emission at 613 nm (quantum yield Φ = 0.12), suggesting utility in OLEDs.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundKey FeatureApplication
Li 4,6-Dichloropyridazine-3-carboxylate Dichloropyridazine coreCatalysis
Li 5-hydroxy-1,2,4-oxadiazole-3-carboxylate Hydroxy-oxadiazoleAntioxidant research

The target compound’s fused oxazole-pyridine system offers superior thermal stability (Tₚ = 210°C) compared to non-fused analogs.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to enhance kinase selectivity.

  • Scale-Up Synthesis: Continuous-flow reactors to improve yield and reduce costs.

  • Battery Testing: Long-term cycling studies in lithium-metal cells.

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